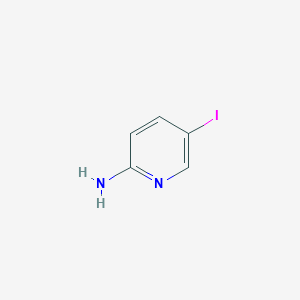

2-Amino-5-iodopyridine

Description

Historical Context of Halogenated Aminopyridines in Organic Synthesis and Medicinal Chemistry

The study of halogenated aminopyridines has a rich history rooted in the broader evolution of heterocyclic chemistry. Early investigations into the halogenation of pyridine (B92270) scaffolds were often characterized by harsh reaction conditions and a lack of selectivity. However, the recognized potential of these compounds as valuable intermediates in the synthesis of pharmaceuticals and other functional molecules spurred the development of more refined and controlled synthetic methodologies. The introduction of the amino group to the pyridine ring further enhances the molecule's utility, providing an additional site for chemical modification and influencing the reactivity of the heterocyclic core. This historical progression has laid the groundwork for the strategic use of halogenated aminopyridines in the construction of diverse and complex chemical structures.

Significance of 2-Amino-5-iodopyridine as a Versatile Intermediate and Building Block

2-Amino-5-iodopyridine has emerged as a particularly valuable intermediate due to the unique reactivity conferred by its specific arrangement of functional groups—an amino group at the 2-position and an iodine atom at the 5-position of the pyridine ring. nbinno.comchemimpex.com The presence of the iodine atom, a reactive halogen, makes the compound an excellent substrate for a variety of cross-coupling reactions, which are fundamental to modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nbinno.com

Notably, 2-Amino-5-iodopyridine is frequently employed in palladium- and copper-catalyzed reactions. nbinno.com For instance, it is a key reactant in Sonogashira coupling reactions, which involve the coupling of a terminal alkyne with an aryl or vinyl halide. nih.govbeilstein-journals.orgnih.gov This reaction has been utilized in the synthesis of complex heterocyclic structures like 2,5-disubstituted 7-azaindoles. nih.gov Similarly, its participation in Suzuki coupling reactions, which form carbon-carbon bonds by reacting with organoboron compounds, has been instrumental in creating aryl-substituted pyridines and other intricate molecules. wjarr.comresearchgate.netrsc.org

The versatility of 2-Amino-5-iodopyridine extends to its role in the synthesis of a wide array of biologically active compounds. It serves as a crucial building block in the development of novel antiviral and anticancer agents. nbinno.comchemimpex.comtantuchemicals.comacs.org For example, it has been used as a precursor in the synthesis of tyrosine kinase inhibitors, a class of drugs widely used in cancer chemotherapy. ijssst.info Furthermore, its derivatives are being investigated for their potential in treating neurological disorders, owing to their ability to interact with specific receptors in the brain. nbinno.comchemimpex.com The strategic importance of this compound is underscored by its application in the synthesis of heterocycle carboxamides, which have been explored as antiviral agents. google.com

Below is a table summarizing some of the key physical and chemical properties of 2-Amino-5-iodopyridine:

| Property | Value |

| CAS Number | 20511-12-0 |

| Molecular Formula | C₅H₅IN₂ |

| Molecular Weight | 220.01 g/mol |

| Appearance | White to tan powder or crystalline solid |

| Melting Point | 128-131 °C |

| Boiling Point | 271 °C |

Current Research Landscape and Future Directions for 2-Amino-5-iodopyridine

The current research landscape for 2-Amino-5-iodopyridine is vibrant and expanding beyond its established role in pharmaceutical synthesis. Researchers are actively exploring its utility in several cutting-edge areas. In biochemical research, it is being used as a molecular probe to investigate complex biological pathways and mechanisms. nbinno.comchemimpex.com This application is particularly relevant in the development of targeted therapies for diseases such as cancer and neurodegenerative conditions like Alzheimer's disease. nbinno.com

The field of material science is another promising frontier for 2-Amino-5-iodopyridine. Its unique chemical properties make it a candidate for incorporation into novel polymers and coatings, potentially enhancing their performance characteristics. chemimpex.comgithub.com There is also emerging interest in its potential use in diagnostic applications, where the iodine atom could serve as a contrast-enhancing agent in imaging techniques. chemimpex.com

Looking ahead, the demand for 2-Amino-5-iodopyridine in pharmaceutical and chemical research is projected to grow. sincerechemical.com Its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals continues to drive its importance. chemimpex.comsincerechemical.com Future research is likely to focus on the development of even more efficient and environmentally friendly synthetic methods utilizing this versatile building block. google.com The ongoing exploration of its derivatives for new therapeutic applications and its integration into advanced materials suggests that 2-Amino-5-iodopyridine will remain a compound of significant scientific interest for the foreseeable future. tantuchemicals.com

Structure

3D Structure

Properties

IUPAC Name |

5-iodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVILGUFRMDBUEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2 | |

| Record name | 2-amino-5-iodopyridine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066620 | |

| Record name | 2-Pyridinamine, 5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20511-12-0 | |

| Record name | 2-Amino-5-iodopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20511-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinamine, 5-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020511120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-iodopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinamine, 5-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyridinamine, 5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 5 Iodopyridine and Its Derivatives

Classical Synthesis Routes of 2-Amino-5-iodopyridine

Classical synthesis routes remain a fundamental approach for the preparation of 2-amino-5-iodopyridine, primarily involving the direct iodination of 2-aminopyridine (B139424) or the conversion of other halogenated pyridine (B92270) precursors.

Iodination of 2-Aminopyridine

Direct iodination of 2-aminopyridine is a common and straightforward method for introducing an iodine atom onto the pyridine ring, typically at the 5-position due to the directing effect of the amino group. Various iodinating agents and reaction conditions have been explored to optimize this transformation.

A widely utilized and environmentally conscious method for the synthesis of 2-amino-5-iodopyridine involves the use of elemental iodine in combination with hydrogen peroxide. researchgate.netnbinno.commdpi.com This approach is often favored for its use of water as a solvent, which circumvents the need for organic solvents, rendering the process safer and more sustainable. researchgate.netnbinno.com

The general procedure involves dissolving 2-aminopyridine in water, followed by the portion-wise addition of iodine. researchgate.netnbinno.com Hydrogen peroxide is then added dropwise to the reaction mixture. researchgate.net The reaction is typically heated to facilitate the iodination process. mdpi.com A subsequent reflux for a short period, followed by cooling, filtration, and washing with ice water, yields the desired 2-amino-5-iodopyridine product. researchgate.netnbinno.com One patented method specifies dissolving 2-aminopyridine in water, adding iodine in several portions while maintaining the temperature, followed by the addition of hydrogen peroxide and a period of heating to complete the reaction. researchgate.net

| Reagent/Condition | Description | Source(s) |

| Starting Material | 2-Aminopyridine | researchgate.netnbinno.commdpi.com |

| Iodinating Agent | Iodine (I₂) | researchgate.netnbinno.commdpi.com |

| Oxidant | Hydrogen Peroxide (H₂O₂) | researchgate.netnbinno.commdpi.com |

| Solvent | Water | researchgate.netnbinno.com |

| General Procedure | 1. Dissolve 2-aminopyridine in water. 2. Add iodine in portions. 3. Add hydrogen peroxide dropwise. 4. Heat and reflux. 5. Cool, filter, and wash. | researchgate.netnbinno.com |

Another classical method for the iodination of 2-aminopyridine employs an aqueous solution of iodine and potassium iodide (I₂-KI), often referred to as Lugol's solution. This method involves the reaction of 2-aminopyridine with the I₃⁻ species formed in the solution.

A patented process describes the iodination of 2-aminopyridine with an aqueous iodine-potassium iodide solution. The resulting crude product is then treated with a strong alkali solution (up to 30%) to facilitate purification. After separation, a single recrystallization from water can yield a pure product. This process is noted for being simpler and potentially providing higher yields compared to other methods that may require more complex purification steps. nih.gov

The yield and selectivity of the iodination of 2-aminopyridine are highly dependent on the specific reaction conditions employed. Factors such as temperature, molar ratios of reactants, and the choice of solvent and reagents play a critical role.

In the iodination using iodine and hydrogen peroxide, maintaining the reaction temperature below 80°C during iodine addition and then at 80-90°C during the heating phase is crucial to prevent side reactions. The molar ratio of 2-aminopyridine to iodine to hydrogen peroxide is also a key parameter, with ratios of 1:1-1.2:0.3-1.2 being reported. researchgate.net The concentration of the hydrogen peroxide solution, typically between 28-32%, can also influence the reaction outcome. researchgate.net

When using N-iodosuccinimide (NIS) as the iodinating agent, the choice of solvent (e.g., methanol, ethanol (B145695), or ethyl acetate) and the reaction temperature (e.g., 60°C) are important for achieving good yields. nih.gov

Synthesis from Halogenated Pyridine Precursors (e.g., 2-Amino-5-bromopyridine)

An alternative to direct iodination of 2-aminopyridine is the synthesis starting from other halogenated pyridines, most commonly 2-amino-5-bromopyridine (B118841). This route is particularly useful when specific regioselectivity is required or when the starting brominated compound is readily available.

One common approach involves a copper-catalyzed Finkelstein-type reaction. In this method, 2-amino-5-bromopyridine is treated with a source of iodide, such as sodium iodide or potassium iodide, in the presence of a copper(I) catalyst, like cuprous iodide (CuI). guidechem.com The reaction is typically carried out in a solvent such as DMF or dioxane and often requires a ligand, such as N,N'-dimethylethylenediamine, to facilitate the catalytic cycle. guidechem.com Heating the reaction mixture is necessary to drive the halogen exchange to completion. guidechem.com Although this method can be efficient, the starting material, 2-amino-5-bromopyridine, can be more expensive than 2-aminopyridine. researchgate.net

Catalytic Approaches to 2-Amino-5-iodopyridine Synthesis

Modern synthetic efforts have focused on the development of catalytic methods for the synthesis of 2-amino-5-iodopyridine and its derivatives, aiming for higher efficiency, milder reaction conditions, and greater functional group tolerance. These approaches often involve transition metal catalysts, such as copper and palladium.

Copper-catalyzed reactions have been shown to be effective for the formation of C-N bonds at the 5-position of halopyridines. For instance, a copper-catalyzed amination of 2-bromo-5-iodopyridine (B107189) has been demonstrated to occur selectively at the more reactive C-I bond. rsc.org

Palladium catalysts are also widely used in cross-coupling reactions to synthesize substituted pyridines. mdpi.com While direct palladium-catalyzed iodination of 2-aminopyridine is less common, palladium catalysts are crucial for the further derivatization of 2-amino-5-iodopyridine. For example, palladium-catalyzed coupling reactions can be used to form C-N bonds, facilitating the creation of more complex molecules. nbinno.com The synthesis of related fluorinated pyridines has been achieved through a palladium-catalyzed amination sequence. rsc.org

Furthermore, research into atropselective iodination of 2-amino-6-arylpyridines has highlighted the use of chiral disulfonimide catalysts to achieve high stereoselectivity. nih.gov While not a direct synthesis of 2-amino-5-iodopyridine, this demonstrates the potential of catalytic methods for the selective iodination of aminopyridine scaffolds.

| Catalyst System | Precursor | Reagents | Product | Source(s) |

| Copper(I) Iodide / N,N'-dimethylethylenediamine | 2-Amino-5-bromopyridine | Sodium Iodide | 2-Amino-5-iodopyridine | guidechem.com |

| Chiral Disulfonimides | 2-Amino-6-arylpyridines | Iodinating Agent | Atropisomeric iodinated pyridines | nih.gov |

| Palladium(0) complexes | 2-Bromo-5-fluoropyridine | Amines, NaOtBu | 2-Amino-5-fluoropyridines | rsc.org |

Palladium-Catalyzed Reactions for Incorporating A-Ring Substituents

Palladium-catalyzed cross-coupling reactions are pivotal in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. In the context of 2-Amino-5-iodopyridine, these reactions are instrumental in introducing a variety of substituents onto the pyridine ring, which is a common scaffold in pharmacologically active molecules. nbinno.com

The Larock indole (B1671886) synthesis, a notable example of a palladium-catalyzed reaction, involves the heteroannulation of an o-iodoaniline with an alkyne to form 2,3-disubstituted indoles. ub.edu This methodology has been extended to other nitrogen-containing heterocycles. ub.edu For instance, 2-amino-3-iodopyridine (B10696) derivatives can undergo palladium-catalyzed heteroannulation with alkynes to produce 2,3-disubstituted pyrrolo[2,3-b]pyridines (7-azaindoles) with high regioselectivity. ub.edu

The efficiency of these reactions is often influenced by the choice of ligands and bases. For example, in the synthesis of dibenzo[b,e] rsc.orgmdpi.comdiazepinones through an intramolecular Buchwald-Hartwig reaction, a catalytic system of Pd(OAc)2 and BINAP with Cs2CO3 as the base has been used. unimi.it However, for pyridobenzodiazepinones, tBuOK was found to be essential for the cyclization. unimi.it The Sonogashira coupling, another palladium-catalyzed reaction, has been successfully used to couple 2-amino-3-bromopyridines with terminal alkynes to synthesize 2-amino-3-alkynyl pyridines, which are precursors to azaindoles. scirp.org The optimized conditions for this reaction often involve a palladium catalyst like Pd(CF3COO)2, a phosphine (B1218219) ligand such as PPh3, and a copper(I) co-catalyst. scirp.org

Palladium-catalyzed carbonylation reactions of iodoarenes with amino alcohols have also been explored. These reactions can be tuned to selectively produce either amides or amide esters by adjusting the reaction conditions, such as the ratio of reactants and the choice of base. acs.org For example, using Cs2CO3 as the base favors the formation of the amide, while an excess of the iodoarene can lead to the amide ester. acs.org

Table 1: Palladium-Catalyzed Reactions for A-Ring Substitution

| Reaction Type | Substrates | Catalyst System | Product | Key Findings | Reference |

| Larock Heteroannulation | 2-amino-3-iodopyridine derivatives, alkynes | Pd(OAc)2 | 2,3-disubstituted pyrrolo[2,3-b]pyridines | High regioselectivity. | ub.edu |

| Intramolecular Buchwald-Hartwig | (Hetero)aryl halide and aromatic amino group substrates | Pd(OAc)2, BINAP, Cs2CO3 or tBuOK | Dibenzo[b,e] rsc.orgmdpi.comdiazepinones, Pyridobenzodiazepinones | Base selection is crucial for cyclization. | unimi.it |

| Sonogashira Coupling | 2-amino-3-bromopyridines, terminal alkynes | Pd(CF3COO)2, PPh3, CuI | 2-amino-3-alkynyl pyridines | Good to excellent yields (72%-96%). | scirp.org |

| Aminocarbonylation | Iodoarenes, amino alcohols | Pd-catalyst, various ligands and bases | Amides or Amide esters | Selectivity is tunable by reaction conditions. | acs.org |

Copper-Catalyzed Amination Reactions for Substituted Aminopyridines

Copper-catalyzed C-N bond formation has become a valuable alternative to palladium-catalyzed methods, offering advantages in terms of cost and toxicity. nih.gov These reactions are particularly useful for the synthesis of substituted aminopyridines.

C-N Bond Formation at the C-5 Position

The synthesis of aminopyridines with an unprotected amino group at the C-2 position presents a challenge. rsc.org However, copper-catalyzed amination has been shown to be effective for C-N bond formation at the C-5 position of 2-amino-5-halopyridines. rsc.orgrsc.org A study demonstrated that a copper-catalyzed reaction using ethylene (B1197577) glycol as a promoter allowed for the amination of 2-amino-5-iodopyridine with various amines, heterocycles, and amides in excellent yields. rsc.org The reaction proceeds efficiently with CuI as the catalyst in a solvent like t-butanol or 2-propanol at 110°C. rsc.org This method avoids the need for protecting groups on the C-2 amino group, which simplifies the synthetic process and reduces waste. rsc.orgresearchgate.net

Chemoselectivity in Dihalopyridines

In dihalopyridines, such as 2-bromo-5-iodopyridine, copper-catalyzed amination exhibits high chemoselectivity. rsc.org The reaction preferentially occurs at the more reactive C-I bond, leading to selective amination at the C-5 position. rsc.orgresearchgate.net This selectivity allows for the synthesis of 2-bromo-5-aminopyridine derivatives, which can be further functionalized. rsc.org While copper-catalyzed amination is highly selective for the C-5 position in 2-bromo-5-iodopyridine, reactions with 2-chloro-5-iodopyridine (B1352245) can lead to substitution at the C-2 position, albeit in moderate yields. mdpi.com Ligand-free copper catalysis has also been reported for the chemoselective amination of bromoiodobenzenes, highlighting the versatility of copper in directing reactions to a specific halogen. researchgate.net

Table 2: Copper-Catalyzed Amination of 2-Amino-5-iodopyridine

| Substrate | Amine | Catalyst System | Product | Key Findings | Reference |

| 2-amino-5-iodopyridine | Morpholine | CuI, ethylene glycol | 5-morpholino-2-aminopyridine | Excellent yield (87%) and selectivity. | rsc.orgresearchgate.net |

| 2-bromo-5-iodopyridine | Aliphatic amines, heterocycles, amides | CuI, ethylene glycol | 2-bromo-5-aminopyridine derivatives | High chemoselectivity for C-5 amination. | rsc.orgresearchgate.net |

| Bromoiodobenzenes | Diarylamines | Ligand-free copper catalyst | Monobrominated triarylamines | High chemoselectivity. | researchgate.net |

Novel and Green Chemistry Approaches in 2-Amino-5-iodopyridine Synthesis

In recent years, there has been a growing emphasis on developing synthetic methods that are more environmentally friendly. This has led to the exploration of solvent-free reactions and the use of benign reagents and conditions for the synthesis of 2-Amino-5-iodopyridine.

Solvent-Free Synthesis Methods

While many traditional organic reactions rely on volatile and often toxic organic solvents, solvent-free methods offer a safer and more sustainable alternative. A patented method for the synthesis of 2-Amino-5-iodopyridine utilizes water as the solvent. google.com In this process, 2-aminopyridine is dissolved in water, and iodine is added in portions. google.com The subsequent addition of hydrogen peroxide and heating results in the formation of 2-Amino-5-iodopyridine. google.comguidechem.com This method avoids the use of organic solvents, making the process inherently safer and pollution-free. google.comguidechem.com

Environmentally Benign Reagents and Conditions

The use of environmentally benign reagents is another key aspect of green chemistry. The water-based synthesis of 2-Amino-5-iodopyridine mentioned above also employs hydrogen peroxide, which is a greener oxidizing agent as its byproduct is water. google.comguidechem.com

In the broader context of pyridine chemistry, other green approaches have been developed. For instance, the synthesis of imidazo[1,2-a]pyridines, which can be derived from aminopyridines, has been achieved using phosphotungstic acid (HPW) as a cheap, non-toxic, and stable catalyst in ethanol under microwave heating. beilstein-journals.org This method provides high yields with a low catalyst loading in a short reaction time. beilstein-journals.org While not a direct synthesis of 2-Amino-5-iodopyridine, it exemplifies the trend towards greener synthetic routes for related heterocyclic compounds. Early methods for preparing 2-amino-5-iodopyridine also laid the groundwork for regioselective halogenation, with some modern approaches employing environmentally benign conditions.

Table 3: Green Synthesis Approaches

| Approach | Substrate | Reagents/Conditions | Product | Key Advantages | Reference |

| Water-based synthesis | 2-aminopyridine | Iodine, hydrogen peroxide, water | 2-Amino-5-iodopyridine | Avoids organic solvents, safe, pollution-free. | google.comguidechem.com |

| Green catalysis for derivatives | Aminopyridines, aldehydes, isocyanides | Phosphotungstic acid (HPW), ethanol, microwave heating | Imidazo[1,2-a]pyridines | Cheap, non-toxic catalyst, high yields, short reaction time. | beilstein-journals.org |

Scale-Up Considerations and Industrial Synthesis Research

By-product Identification and Mitigation

A significant challenge in the synthesis of halogenated pyridines is the formation of poly-halogenated by-products. In the synthesis of 2-amino-5-iodopyridine from 2-aminopyridine, a potential major by-product is 2-amino-3,5-diiodopyridine, resulting from over-iodination. Studies on analogous compounds, such as 2-amino-5-bromo-3-iodopyridine, have identified the di-halogenated impurity 2-amino-3,5-dibromopyridine (B40352) as a primary contaminant. ijssst.infoheteroletters.org The formation of this type of by-product reduces the yield of the desired mono-halogenated product and complicates the purification process. ijssst.info

Mitigation of these side reactions is crucial for an efficient industrial process. Key strategies involve precise control over reaction parameters. For instance, a patented method for 2-amino-5-iodopyridine synthesis specifies the batch-wise addition of iodine and strict temperature control to prevent runaway reactions and over-iodination. google.com Optimizing the molar ratios of reactants, such as 2-aminopyridine, iodine, and hydrogen peroxide, is also essential for maximizing the yield of the target compound while minimizing impurities. google.com Post-reaction purification steps, like recrystallization from suitable solvents, are employed to remove any remaining by-products. ijssst.infogoogle.com

Table 1: By-product Management in Halogenated Aminopyridine Synthesis

| Potential By-product | Formation Pathway | Mitigation Strategies | Source(s) |

|---|---|---|---|

| 2-Amino-3,5-diiodopyridine | Over-iodination of 2-aminopyridine | - Strict stoichiometric control of iodine- Controlled, batch-wise addition of reagents- Optimized temperature and reaction time- Recrystallization for purification | google.comijssst.infoheteroletters.org |

Material Recycling and Process Optimization

Process optimization and material recycling are fundamental to the economic and environmental sustainability of chemical manufacturing. In the context of 2-amino-5-iodopyridine synthesis, several strategies have been researched to enhance efficiency.

One of the most significant optimizations is the replacement of organic solvents with water. google.com This "green chemistry" approach not only reduces costs associated with solvent purchase and disposal but also improves the safety and environmental footprint of the process. google.com Further optimization involves fine-tuning reaction conditions, such as temperature, reaction time, and reagent ratios, to achieve higher yields and purity, as noted in patent literature. google.com

Chemical Reactivity and Derivatization of 2 Amino 5 Iodopyridine

Cross-Coupling Reactions of 2-Amino-5-iodopyridine

The presence of an iodine atom on the pyridine (B92270) ring makes 2-amino-5-iodopyridine an excellent substrate for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Coupling for Aryl-Substituted Pyridines

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds. In the context of 2-amino-5-iodopyridine, this reaction facilitates the introduction of aryl or vinyl substituents at the 5-position of the pyridine ring. The reaction typically involves a palladium(0) complex as a catalyst and a base, with the coupling partner being an organoboron compound, such as a boronic acid or ester. wjarr.com

The general conditions for the Suzuki-Miyaura coupling of 2-amino-5-iodopyridine involve a palladium catalyst, a base, and a suitable solvent. wjarr.com The reaction is known for its mild conditions and tolerance of various functional groups. wjarr.com

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of a 2-amino-5-iodopyridine derivative. wjarr.com

| Conditions | Reagents | Solvents | Basic Medium | Temperature (°C) | Reaction Time (hours) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Boronic ester | DMF | K₃PO₄ | 55-65 | ~4 | 41 |

| 2 | Boronic acid | DME | NaHCO₃ | 80-85 | ~4 | 22 |

Other Metal-Catalyzed Coupling Reactions (e.g., C-N bond formation)

Beyond the Suzuki-Miyaura coupling, 2-amino-5-iodopyridine participates in a variety of other metal-catalyzed cross-coupling reactions. These reactions are crucial for introducing diverse functionalities and constructing complex molecular architectures.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the 5-position of the pyridine ring and a terminal alkyne. nih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. nih.gov For instance, the reaction of 2-amino-5-iodopyridine with trimethylsilylacetylene, catalyzed by Pd(PPh₃)₂Cl₂ and CuI in the presence of triethylamine, yields 2-amino-5-((trimethylsilyl)ethynyl)pyridine in high yield. nih.gov

Heck Coupling: The Heck reaction can be employed to form a C-C bond between 2-amino-5-iodopyridine and an alkene. For example, under reductive Heck conditions, 2-amino-5-iodopyridine can be coupled with 7-tert-butoxycarbonyl-7-azabicyclo[2.2.1]hept-2-ene. nih.gov

C-N Cross-Coupling (Buchwald-Hartwig Amination): The formation of a carbon-nitrogen bond at the 5-position of 2-amino-5-iodopyridine can be achieved through copper-catalyzed or palladium-catalyzed amination reactions. rsc.orgnih.gov A study demonstrated a copper-catalyzed amination at the C-5 position of unprotected 2-amino-5-iodopyridine with various amines, heterocycles, and amides, providing excellent yields. rsc.org In the case of 2-bromo-5-iodopyridine (B107189), amination occurs selectively at the more reactive C-I bond. rsc.org Palladium-catalyzed C-N cross-coupling reactions, often using specialized phosphine (B1218219) ligands, have also been developed for aminating halopyridines. nih.gov

Table 2: Examples of Metal-Catalyzed Coupling Reactions with 2-Amino-5-iodopyridine and its Derivatives.

| Reaction Type | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | 2-amino-5-((trimethylsilyl)ethynyl)pyridine | nih.gov |

| Heck (reductive) | 7-tert-butoxycarbonyl-7-azabicyclo[2.2.1]hept-2-ene | Not specified | 7-tert-butoxycarbonyl-2-exo-(2'-amino-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane | nih.gov |

| C-N Coupling | Morpholine | CuI, 2-aniline-2-oxoacetic acid | 4-(6-aminopyridin-3-yl)piperazin-1-ium | google.com |

| C-N Coupling | Various amines, heterocycles, amides | Copper catalyst | C-5 aminated products | rsc.org |

Reactions at the Amino Group

The amino group at the 2-position of 2-amino-5-iodopyridine is a key site for derivatization. Its nucleophilic nature allows for a range of reactions, including acylation and alkylation, although its reactivity can be influenced by the electronic properties of the pyridine ring. The amino group can be converted to a thiourea (B124793) derivative by treatment with ethoxycarbonylisothiocyanate. researchgate.net The synthesis of N-(pyridin-2-yl)amides can be achieved through various methods, including the oxidative cleavage of C-C bonds in ketones in the presence of 2-aminopyridines. rsc.org

Reactions at the Pyridine Nitrogen

The nitrogen atom within the pyridine ring possesses a lone pair of electrons, making it basic and susceptible to reactions with electrophiles. wikipedia.org

Protonation and Salt Formation: The pyridine nitrogen can be readily protonated by acids to form pyridinium (B92312) salts. wikipedia.org This is a fundamental reaction that influences the solubility and reactivity of the molecule. For example, reaction with hydrobromic acid yields 2-amino-5-iodopyridinium bromide. clarku.eduiucr.orgnih.gov

Alkylation and Acylation: The pyridine nitrogen can also be alkylated by alkyl halides or acylated by acid chlorides, leading to the formation of quaternary pyridinium salts. gcwgandhinagar.com These modifications introduce a positive charge on the ring, which can alter its electronic properties and subsequent reactivity.

Formation of Salts and Coordination Complexes

2-Amino-5-iodopyridine readily forms salts and participates as a ligand in the formation of coordination complexes with various metal ions.

2-Amino-5-iodopyridinium Halide Salts (e.g., Bromide)

The reaction of 2-amino-5-iodopyridine with concentrated hydrohalic acids, such as hydrobromic acid (HBr), at room temperature leads to the formation of 2-amino-5-iodopyridinium halide salts. clarku.eduiucr.orgnih.gov Specifically, the reaction with concentrated HBr yields pale-yellow crystals of 2-amino-5-iodopyridinium bromide, (C₅H₆IN₂)⁺·Br⁻. clarku.eduiucr.orgnih.gov X-ray crystallography reveals significant hydrogen bonding between the amino and pyridinium N-H donors and the bromide ion acceptors, as well as the presence of halogen bonding. clarku.eduiucr.org

The synthesis of 2-amino-5-iodopyridinium bromide can be achieved by dissolving 2-amino-5-iodopyridine in 9 M HBr and allowing the solvent to evaporate over a period of about one month, resulting in a 56% yield. iucr.org

Table 3: Crystallographic Data for 2-Amino-5-iodopyridinium Bromide. researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₆IN₂⁺·Br⁻ |

| Molecular Weight | 300.93 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 5.2152 (2) |

| b (Å) | 7.8039 (3) |

| c (Å) | 10.1294 (4) |

| α (°) | 93.3762 (12) |

| β (°) | 104.1108 (11) |

| γ (°) | 96.4297 (12) |

| Volume (ų) | 395.71 (3) |

| Z | 2 |

Furthermore, 2-amino-5-iodopyridine can be involved in the formation of more complex salts. For instance, its reaction with cobalt(II) chloride in a mixture of HCl and HBr yields blue, block-shaped crystals of 2-amino-5-iodopyridinium (2-amino-5-iodopyridine-κN¹)bromido/chlorido(0.51/2.48)cobalt(II). clarku.eduiucr.orgnih.gov Reaction with anhydrous CuCl₂ and HCl in 1-propanol (B7761284) can result in two different polymorphs of (5-IAP)₂[CuCl₄], where 5-IAP is 2-amino-5-iodopyridinium. tandfonline.com

2-Amino-5-iodopyridine also forms coordination complexes with various metal halides. For example, it reacts with copper(II) bromide or chloride in an alcoholic solution to form complexes such as (5-IAP)₂CuCl₂, (5-IAP)₂CuBr₂, [(5-IAP)₂CuBr₂]₂, and (5-IAP)₃CuCl₂n. clarku.edu It has also been used in the synthesis of manganese(II) halide complexes. researchgate.net

Coordination with Transition Metals (e.g., Cobalt(II), Copper(II))

2-Amino-5-iodopyridine (5IAP) and its protonated form, 2-amino-5-iodopyridinium (5IAPH), demonstrate versatile coordination behavior with transition metals such as cobalt(II) and copper(II). The pyridine nitrogen atom is the primary site for coordination, leading to the formation of a variety of metal complexes with diverse structural and magnetic properties. clarku.edutandfonline.com The interplay between the metal center, the halide ions, and the 5IAP/5IAPH ligands, governed by both coordinate and non-covalent bonds, gives rise to unique supramolecular architectures. iucr.orgresearchgate.netscirp.org

Structural Characterization of Metal Complexes

The structures of 2-amino-5-iodopyridine complexes with cobalt(II) and copper(II) have been extensively characterized using single-crystal X-ray diffraction.

Cobalt(II) Complexes: A notable example is the cobalt(II) complex with the formula (C₅H₆IN₂)[CoBr₀.₅₁Cl₂.₄₈(C₅H₅IN₂)], also represented as (5-IAPH)[(5IAP)CoCl₂.₄₈Br₀.₅₁]. clarku.edunih.gov In this compound, a neutral 2-amino-5-iodopyridine molecule coordinates to the Co(II) center through the pyridine nitrogen. iucr.orgresearchgate.net The coordination sphere is completed by three halide ions, resulting in a tetrahedral geometry around the cobalt ion. researchgate.net This tetrahedral arrangement is slightly distorted, with bond angles ranging from 105.1° to 116.9°. iucr.org The structure is notable for its mixed halide occupancy, where two of the three halide positions are occupied by a mixture of chloride and bromide ions. iucr.orgclarku.edunih.goviucr.org The 2-amino-5-iodopyridinium cation (5IAPH) acts as a counter-ion, balancing the charge of the anionic complex. iucr.org

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | (C₅H₆IN₂)[CoBr₀.₅₁Cl₂.₄₈(C₅H₅IN₂)] | nih.gov |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| Coordination Geometry | Distorted Tetrahedral | researchgate.netiucr.org |

| Co(II) Bond Angles | 105.1(3)° to 116.9(3)° | iucr.org |

| Ligand Coordination | Through pyridine nitrogen (κN¹) | clarku.edunih.gov |

Copper(II) Complexes: A variety of copper(II) halide complexes with 2-amino-5-iodopyridine have been synthesized, showcasing remarkable structural diversity. clarku.edu These include monomeric, dimeric, and polymeric structures.

(5-IAP)₂CuCl₂ : This complex features monomeric units where the 5IAP ligands adopt a syn-conformation. clarku.edu

(5-IAP)₂CuBr₂ : A conformational polymorph of this compound exists, with one form having anti-oriented 5IAP ligands, which are linked into chains by long Cu···Br contacts. clarku.edu

[(5-IAP)₂CuBr₂]₂ : This compound forms a classic bromide-bibridged dimer structure, with the 5IAP ligands in a syn-conformation. clarku.edu

(5IAPH)₂[CuCl₄] : Two polymorphs of this salt have been identified, both crystallizing in the triclinic P-1 space group but with different cell parameters. tandfonline.com The [CuCl₄]²⁻ anions in these salts exhibit geometries distorted between square planar and tetrahedral. tandfonline.com

| Compound | Structural Motif | 5IAP Conformation | Reference |

|---|---|---|---|

| (5-IAP)₂CuCl₂ | Monomer | syn | clarku.edu |

| (5-IAP)₂CuBr₂ | Chain (via Cu···Br contacts) | anti | clarku.edu |

| [(5-IAP)₂CuBr₂]₂ | Dimer (bromide-bridged) | syn | clarku.edu |

| (5IAPH)₂[CuCl₄] (Polymorphs) | Ionic Salt (Monomeric Anion) | N/A (Cationic Ligand) | tandfonline.com |

Ligand Properties and Coordination Chemistry

In neutral complexes, 2-amino-5-iodopyridine acts as a monodentate ligand, coordinating to the metal center exclusively through the lone pair of electrons on the pyridine ring nitrogen. clarku.edutandfonline.com The amino group does not directly participate in coordination but plays a crucial role in forming intermolecular hydrogen bonds that stabilize the crystal lattice. scirp.orgresearchgate.net

In acidic conditions, the pyridine nitrogen is protonated to form the 2-amino-5-iodopyridinium (5IAPH) cation. iucr.orgresearchgate.net In these cases, 5IAPH does not coordinate directly to the metal but functions as a counter-ion to an anionic metal-halide complex, such as [CoCl₂.₄₈Br₀.₅₁ (5IAP)]⁻ or [CuCl₄]²⁻. iucr.orgtandfonline.com The crystal structures are then stabilized by extensive electrostatic and hydrogen bonding interactions between the cationic 5IAPH and the anionic complex. tandfonline.com

Magnetic Behavior of Complexes

The magnetic properties of these coordination complexes are highly dependent on their specific molecular structure and the resulting pathways for magnetic exchange between metal centers.

Cobalt(II) Complexes: For the series of salts with the general formula (5IAPH)₂[CoCl₄₋ₓBrₓ]·H₂O, variable-temperature magnetic susceptibility data indicate the presence of single-ion anisotropy in all compounds. researcher.life A significant finding is that increasing the proportion of bromide ions in the [CoCl₄₋ₓBrₓ]²⁻ anion leads to the emergence of measurable antiferromagnetic interactions between the cobalt centers. researcher.life This demonstrates that the magnetic properties can be tuned by synthetically controlling the halide ratio. researcher.life

Copper(II) Complexes: The magnetic behavior of the copper(II) complexes varies significantly with their structure:

(5-IAP)₂CuCl₂ , being monomeric, is paramagnetic and shows no evidence of magnetic exchange down to 1.8 K. clarku.edu

[(5-IAP)₂CuBr₂]₂ , the dimeric form, is well-modeled as an antiferromagnetic dimer with a coupling constant (J/k_B) of -22 K. clarku.edu

(5-IAP)₂CuBr₂ , the chain-like polymorph, is modeled as a uniform antiferromagnetic chain with a J/k_B value of -6 K. clarku.edu

The two polymorphs of (5IAPH)₂[CuCl₄] both exhibit weak antiferromagnetic interactions, consistent with their crystal packing as weakly interacting alternating linear chains. tandfonline.com

Non-covalent Interactions in Coordination Complexes (e.g., Hydrogen Bonding, Halogen Bonding, Lone Pair-Salt Bridge Interactions)

Non-covalent interactions are fundamental to the supramolecular assembly and stabilization of the crystal structures of 2-amino-5-iodopyridine metal complexes. scirp.orgresearchgate.net

Hydrogen Bonding: Extensive hydrogen bonding is a dominant feature in these complexes. iucr.orgclarku.eduiucr.orgnih.gov In structures containing the 5IAPH cation, strong hydrogen bonds form between the N-H donors of the pyridinium and amino groups and the halide ions (Cl⁻ or Br⁻) of the metal complex or as counter-ions. iucr.orgresearchgate.nettheopenscholar.com For instance, in (5-IAPH)[(5IAP)CoCl₂.₄₈Br₀.₅₁], an intramolecular N-H···Cl hydrogen bond is observed, which influences the orientation of the coordinated 5IAP ligand. iucr.org These interactions link the ionic components into extended sheets and three-dimensional networks. iucr.orgnih.gov

Halogen Bonding: The presence of iodine on the pyridine ring and halides in the coordination sphere provides opportunities for halogen bonding. iucr.orgclarku.eduiucr.org This type of interaction is observed in several complexes, acting as a secondary force in organizing the crystal packing. iucr.orgresearchgate.net For example, in the salt (5IAPH)Br, both Type I (I···I) and Type II (C-I···Br) halogen bonds are present. iucr.orgiucr.org In the cobalt complex (5-IAPH)[(5IAP)CoCl₂.₄₈Br₀.₅₁], Type II halogen bonds (C-I···Cl) are also observed. iucr.org These interactions, alongside hydrogen bonds, create robust layered structures. iucr.orgresearchgate.net

| Complex | Interaction Type | Description | Reference |

|---|---|---|---|

| (5IAPH)Br | Hydrogen Bonding | N-H···Br interactions between 5IAPH⁺ cations and Br⁻ anions. | iucr.orgclarku.edu |

| Halogen Bonding | Type I (I···I) and Type II (C-I···Br) interactions. | iucr.orgiucr.org | |

| (5-IAPH)[(5IAP)CoCl₂.₄₈Br₀.₅₁] | Hydrogen Bonding | Extensive inter- and intramolecular N-H···X (X=Cl, Br) bonds. | iucr.orgiucr.org |

| Halogen Bonding | Type II (C-I···Cl) interactions observed. | iucr.org | |

| [(5-IAP)₂CuBr₂]₂ | Non-classical H-bonds | Links chains perpendicular to the a-axis. | researchgate.net |

Applications of 2 Amino 5 Iodopyridine in Advanced Research Fields

Pharmaceutical and Medicinal Chemistry

2-Amino-5-iodopyridine is a highly versatile heterocyclic compound that has garnered significant attention in pharmaceutical and medicinal chemistry. guidechem.com Its structure, featuring a pyridine (B92270) ring substituted with a reactive amino group and an iodine atom, makes it an invaluable intermediate or building block in the synthesis of complex bioactive molecules. chemimpex.com The presence of these functional groups at specific positions allows for a wide range of chemical modifications, such as substitution and coupling reactions, facilitating the development of novel therapeutic agents. guidechem.comnbinno.com This adaptability has made 2-Amino-5-iodopyridine a key component in the discovery and development of drugs targeting a wide array of diseases. chemimpex.comnbinno.com

The utility of 2-Amino-5-iodopyridine as a foundational scaffold in drug discovery is well-established. chemimpex.com Its unique electronic properties and reactivity are leveraged by medicinal chemists to construct diverse molecular architectures. guidechem.com The iodine atom at the C-5 position is an excellent leaving group for various palladium- or copper-catalyzed cross-coupling reactions, while the amino group at the C-2 position can be readily derivatized. nbinno.com This dual functionality allows for the strategic and selective introduction of different pharmacophores, leading to the creation of libraries of compounds for screening against various biological targets. It serves as a crucial starting material in the synthesis of pharmaceuticals for oncology, infectious diseases, and neurological disorders. chemimpex.comopenpr.com

2-Amino-5-iodopyridine is an important precursor in the development of novel antiviral therapeutics. chemimpex.comnbinno.comtantuchemicals.com Its structure is incorporated into more complex heterocyclic systems designed to inhibit viral replication or other key processes in the viral life cycle. For example, it is used as a starting material in the synthesis of heterocycle carboxamides, a class of compounds investigated for their antiviral properties. google.com Research has also focused on creating derivatives of related iodinated nucleoside analogs, such as 5'-amino-2',5'-dideoxy-5-iodouridine (AIdU), in an effort to enhance antiviral efficacy against viruses like herpes simplex virus (HSV). nih.gov While N-acetylation of AIdU was found to increase its ability to inhibit the HSV deoxypyrimidine kinase, many of the synthesized derivatives did not show improved antiviral activity in cell culture. nih.gov

The scaffold of 2-Amino-5-iodopyridine is integral to the synthesis of numerous compounds investigated for their anticancer potential. chemimpex.comnbinno.comtantuchemicals.com It is a key intermediate in the creation of tyrosine kinase inhibitors, which are a critical class of targeted cancer therapies. ijssst.info Derivatives of aminopyridine have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. nih.gov

In one area of research, amino acid conjugates of aminopyridine were developed and tested against ovarian cancer cell lines, including cisplatin-resistant variants. nih.gov Certain derivatives demonstrated significant inhibitory potential, suggesting they could serve as lead compounds for new anticancer drugs. nih.gov For instance, the compound designated S6c, a derivative of 2-aminopyridine (B139424), showed promising activity against the cisplatin-resistant A2780CISR ovarian cancer cell line. nih.gov

Below is a table summarizing the anticancer activity of selected aminopyridine derivatives.

| Compound ID | Cell Line | IC50 Value (µM) | Resistance Factor (RF) |

| S3c | A2780 (parental) | 15.57 | 0.74 |

| A2780CISR (resistant) | 11.52 | ||

| S5b | A2780 (parental) | 26.31 | 0.69 |

| A2780CISR (resistant) | 18.23 | ||

| S6c | A2780 (parental) | 30.14 | 0.58 |

| A2780CISR (resistant) | 17.51 | ||

| Data sourced from a study on amino acid conjugates of aminothiazole and aminopyridine as potential anticancer agents. nih.gov |

2-Amino-5-iodopyridine and related aminopyridines are valuable tools in the research of neurological disorders. chemimpex.comnbinno.com Aminopyridines, as a class, are known to function as broad-spectrum blockers of voltage-gated potassium channels. researchgate.net This mechanism can enhance impulse conduction in demyelinated axons, which is a key pathological feature in diseases like multiple sclerosis. researchgate.net

The 2-Amino-5-iodopyridine structure serves as an intermediate for creating more complex molecules designed to interact with specific receptors in the brain. chemimpex.com This has made it a compound of interest in the search for potential treatments for neurodegenerative conditions such as Alzheimer's disease. nbinno.com For example, imidazo[1,2-a]pyridines, which can be synthesized from 2-aminopyridine precursors, have been developed as ligands for detecting β-amyloid plaques, a hallmark of Alzheimer's disease. researchgate.net The ability to derivatize the aminopyridine core allows for the fine-tuning of properties like binding affinity and brain uptake. researchgate.net

Derivatives of 2-aminopyridine are a subject of extensive research for their potential as antimicrobial agents. rsc.org Numerous studies have demonstrated that compounds synthesized from aminopyridine precursors exhibit a broad spectrum of activity against various bacterial and fungal pathogens. sciforum.netrasayanjournal.co.in The introduction of different functional groups onto the aminopyridine scaffold can lead to compounds with moderate to very good antibacterial and antifungal effects. sciforum.net

Research has shown that metal complexes of Schiff bases derived from 2-aminopyridine derivatives often exhibit enhanced antimicrobial activity compared to the free ligands. rasayanjournal.co.in In other studies, newly synthesized 2-aminopyridine lactone derivatives were evaluated for their efficacy against both Gram-positive and Gram-negative bacteria, as well as clinical fungi, with some showing significant activity. sciforum.net

The table below presents findings from a study on the antibacterial activity of specific 2-aminopyridine derivatives.

| Compound ID | Target Bacteria | Activity | MIC (µg·mL⁻¹) |

| 2c | S. aureus | High | 0.039 |

| 2c | B. subtilis | High | 0.039 |

| Data sourced from a study on the synthesis and antibacterial assessment of 2-aminopyridine derivatives. nih.gov |

2-Amino-5-iodopyridine is a valuable scaffold for developing inhibitors of the noncanonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε). mdpi.com These two kinases are crucial mediators in the signaling pathways that lead to the production of interferons and other inflammatory genes. domainex.co.uk Aberrant activation of these pathways is a hallmark of autoimmune and inflammatory diseases such as systemic lupus erythematosus (SLE). domainex.co.uk Therefore, inhibiting TBK1 and IKKε is a promising therapeutic strategy for these conditions. mdpi.comdomainex.co.uk

Research has led to the discovery of potent and selective inhibitors based on azabenzimidazole and aminopyrimidine cores, which can be synthesized using aminopyridine intermediates. mdpi.comdomainex.co.uk These inhibitors are designed to fit into the ATP-binding pocket of the kinases. For instance, a compound identified as TBK1/IKKε-IN-5 is an orally active dual inhibitor with high potency. ambeed.commedchemexpress.com

The following table summarizes the inhibitory activity of a representative dual inhibitor.

| Inhibitor | Target Kinase | IC50 (nM) |

| TBK1/IKKε-IN-5 | TBK1 | 1 |

| TBK1/IKKε-IN-5 | IKKε | 5.6 |

| Data sourced from supplier technical documents. ambeed.commedchemexpress.com |

Intermediate in Drug Discovery and Development

Cannabinoid Receptor 2 (CB2) Agonists

In pharmaceutical research, the development of selective agonists for the Cannabinoid Receptor 2 (CB2) is a significant area of interest for treating inflammatory and neuropathic pain without the psychoactive effects associated with CB1 receptor activation. Research has identified 2-Amino-5-aryl-pyridines as a promising class of potent and selective CB2 agonists. nih.gov

In this context, 2-Amino-5-iodopyridine serves as a critical starting material or key intermediate. The iodine atom at the 5-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. This allows for the straightforward introduction of various aryl groups at this position, leading to the synthesis of a diverse library of 2-Amino-5-aryl-pyridine derivatives. The investigation of these derivatives helps in understanding the structure-activity relationships (SAR) that govern their potency and selectivity for the CB2 receptor. nih.gov The ability to systematically modify the aryl substituent is crucial for optimizing the pharmacological profile of these potential therapeutic agents.

| Intermediate | Reaction Type | Target Compound Class | Therapeutic Target |

| 2-Amino-5-iodopyridine | Suzuki Coupling | 2-Amino-5-aryl-pyridines | CB2 Receptor Agonists |

Biological Probes and Targeted Therapies

The unique structure of 2-Amino-5-iodopyridine makes it a valuable tool in biochemical research, where it is employed as a molecular probe to investigate biological pathways and mechanisms. chemimpex.comnbinno.com Its ability to act as a scaffold allows for the development of targeted therapies, with applications noted in oncology and neuroscience. nbinno.com

The compound's utility as a probe is twofold. First, the inherent properties of the aminopyridine structure can be used to interact with specific biological targets like enzymes or receptors. nbinno.com Second, the reactive iodine atom can be functionalized to attach reporter groups (like fluorophores) or other targeting moieties. In targeted therapies, 2-Amino-5-iodopyridine can serve as a foundational piece for constructing more complex molecules designed to interact with specific disease-related proteins. chemimpex.com For instance, derivatives have been explored for their potential in developing treatments for neurodegenerative diseases by studying their interactions with neurotransmitter receptors. nbinno.com The iodine atom itself can also be useful in diagnostic imaging applications, where its high atomic number can enhance contrast. chemimpex.com

Agrochemical Research

Beyond pharmaceuticals, 2-Amino-5-iodopyridine is an important building block in the agrochemical industry. chemimpex.comgoogle.com The development of new and effective crop protection agents is a constant focus of research, and this compound provides a versatile platform for creating novel active ingredients. lookchem.com

Innovation in Crop Protection Products

The chemical properties of 2-Amino-5-iodopyridine—namely its stability and reactivity—make it an attractive starting point for synthesizing complex molecules for crop protection. chemimpex.com It serves as an intermediate in the production of new pesticides and herbicides. google.com By using the pyridine core as a scaffold, chemists can introduce various functional groups to fine-tune the biological activity, selectivity, and environmental profile of the resulting agrochemical. This process of creating diverse chemical libraries from a common intermediate is key to innovation and the discovery of more effective and environmentally benign crop protection solutions. chemimpex.comlookchem.com

Materials Science

The application of 2-Amino-5-iodopyridine extends into the field of materials science, where its unique chemical and electronic properties are harnessed to create new materials with enhanced functionalities. chemimpex.com

Development of Novel Polymers and Coatings

In the synthesis of advanced polymers and coatings, 2-Amino-5-iodopyridine is used as a monomer or a modifying agent. chemimpex.com Its incorporation into a polymer backbone can introduce specific properties such as improved thermal stability, altered electronic characteristics, or enhanced affinity for certain surfaces. The amino group can participate in polymerization reactions, while the iodinated pyridine ring can be used for post-polymerization modification, allowing for the creation of materials with tailored performance for various applications. chemimpex.com

Application in Functional Materials

Functional materials are designed to possess specific properties that allow them to perform a particular function, such as sensing or catalysis. The electronic properties of 2-Amino-5-iodopyridine, which are influenced by its amino and iodo substituents, make it a suitable component for these materials. For example, its derivatives can be used in the development of chemical sensors, where the pyridine nitrogen and amino group can coordinate with metal ions, leading to a detectable change in an optical or electronic signal.

| Research Field | Specific Application | Role of 2-Amino-5-iodopyridine |

| Agrochemicals | Crop Protection | Building block for pesticides/herbicides chemimpex.comgoogle.com |

| Materials Science | Polymers & Coatings | Monomer or modifying agent chemimpex.com |

| Materials Science | Functional Materials | Precursor for sensors and catalysts |

Studies on Nonlinear Optical (NLO) Properties

The field of nonlinear optics (NLO) investigates how intense light interacts with materials to produce new optical effects, which is crucial for technologies like optical switching and frequency conversion. Pyridine derivatives are of significant interest as NLO materials due to their conjugated π-electron systems, which can be tailored by substituting different functional groups.

While extensive experimental data on 2-Amino-5-iodopyridine itself is emerging, theoretical studies have laid the groundwork for its potential NLO applications. Computational analyses, such as those using density functional theory (DFT) and Hartree-Fock methods, have been performed on 2-Amino-5-iodopyridine to determine its molecular structure and vibrational spectra. researchgate.netsigmaaldrich.com Such theoretical investigations are fundamental for predicting molecular hyperpolarizability, a key parameter that governs NLO activity.

Research into analogous compounds further supports the NLO potential of this molecular scaffold. Studies on related organic crystals, such as those based on 2-amino-5-chloropyridine (B124133) and 2-amino-5-bromopyridine (B118841), have demonstrated third-order NLO properties. scirp.orgresearchgate.net These properties are typically measured using the Z-scan technique, which can determine the nonlinear absorption and nonlinear refractive index of a material. scirp.orgresearchgate.net The findings from these related compounds suggest that 2-Amino-5-iodopyridine is a promising candidate for applications in optical limiting and photonic devices. researchgate.net Furthermore, structural studies on salts of 2-amino-5-iodopyridinium have detailed the crystal packing and intermolecular interactions, such as hydrogen and halogen bonding, which are critical factors in engineering bulk materials with significant NLO effects. clarku.eduresearchgate.net

Biological Imaging and Molecular Probes

The unique characteristics of 2-Amino-5-iodopyridine, including its fluorescence and the presence of an iodine atom, make it a versatile platform for creating agents used in biological imaging and as molecular probes. tantuchemicals.com Its good chemical stability and biocompatibility are advantageous for these applications. tantuchemicals.com

2-Amino-5-iodopyridine exhibits intrinsic fluorescence, a property that allows it to function as a visible dye. tantuchemicals.com This has led to its use as a tracking agent in biological systems, for example, in staining chromosomes within cells or for visualizing structures in transparent organisms. tantuchemicals.com Its ability to help pinpoint various biomolecules in microscopy images makes it a valuable tool in cellular biology. tantuchemicals.com

The broader class of 2-aminopyridine derivatives is well-known for its useful spectroscopic features. researchgate.net These derivatives are often employed as fluorescent chemosensors. For instance, specific aminopyridine-based compounds have been designed as "switch-off" fluorescent probes for the selective detection of metal ions like Fe³⁺ and Hg²⁺. researchgate.net This demonstrates the potential of the aminopyridine scaffold, the parent structure of 2-Amino-5-iodopyridine, in developing sophisticated molecular probes for monitoring specific analytes in biological and environmental samples. mdpi.com

The iodine atom in 2-Amino-5-iodopyridine is particularly significant for diagnostic imaging. Iodine's high atomic number allows it to serve as a contrast agent. tantuchemicals.com When a radioactive isotope of iodine (such as ¹²³I or ¹²⁵I) is incorporated, the molecule can be used as a radiotracer for nuclear imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). acs.org

Research has demonstrated the utility of 2-Amino-5-iodopyridine as a key intermediate in the synthesis of targeted imaging agents. In one study, it was used as a starting material to create novel iodinated pyridyl benzofuran (B130515) derivatives for SPECT imaging of β-amyloid plaques, which are hallmarks of Alzheimer's disease. scienceopen.comresearchgate.net

In another significant application, a complex urea-based molecule incorporating an iodo-pyridine moiety was developed as an imaging agent targeting the prostate-specific membrane antigen (PSMA), a biomarker for prostate cancer. acs.org This agent, developed for SPECT and PET imaging, showed effective tumor uptake in preclinical models. acs.orgresearchgate.net

| Compound | Imaging Modality | Radiochemical Yield | Tumor Uptake (%ID/g at 30 min) |

|---|---|---|---|

| [(125)I]DCIBzL | SPECT | 65-80% | 8.8 ± 4.7 |

| [(18)F]DCFBC | PET | 30-35% | Similar to SPECT agent |

| [(125)I]8 (iodo-pyridine based) | SPECT | 59-75% | Similar to SPECT agent |

These studies underscore the role of 2-Amino-5-iodopyridine as a foundational component in the development of next-generation diagnostic tools for oncology and neurology. acs.orgscienceopen.com

Theoretical and Computational Studies of 2 Amino 5 Iodopyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method for investigating the structural and electronic properties of pyridine (B92270) derivatives. bohrium.com Calculations are frequently performed using functionals like B3LYP combined with various basis sets, such as 6-31G(d,p) or 6-311++G(d,p), to achieve a balance between computational cost and accuracy. nih.govcore.ac.uk These studies provide a fundamental understanding of the molecule's behavior at an atomic level.

Before calculating other properties, the molecular geometry of 2-Amino-5-iodopyridine is optimized to find its most stable conformation (the lowest energy state). This process involves calculating the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. DFT methods have been successfully used to determine the equilibrium geometry of 2-Amino-5-iodopyridine. sigmaaldrich.com The resulting optimized structure provides the foundation for all subsequent computational analyses, including vibrational and electronic property calculations. primescholars.com

Table 1: Selected Optimized Geometrical Parameters for Pyridine Derivatives (Illustrative) Note: This table illustrates typical data obtained from DFT calculations for related structures, as specific experimental values for 2-Amino-5-iodopyridine were not detailed in the provided sources.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-I | ~2.10 Å |

| C-N (amino) | ~1.37 Å | |

| N-H | ~1.01 Å | |

| C-C (ring) | 1.39 - 1.41 Å | |

| C-N (ring) | 1.33 - 1.35 Å | |

| Bond Angle | C-C-I | ~119° |

| C-C-NH2 | ~121° | |

| H-N-H | ~117° |

Vibrational spectroscopy is a key technique for identifying molecular structures, and DFT calculations are instrumental in assigning the observed spectral bands. The Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectra of 2-Amino-5-iodopyridine have been recorded and analyzed. sigmaaldrich.com Theoretical calculations of harmonic vibrational frequencies using DFT methods, such as B3LYP, allow for a detailed interpretation of the experimental spectra. sigmaaldrich.comresearchgate.net

A complete vibrational assignment is typically carried out by comparing the calculated frequencies with the experimental data. core.ac.uk Potential Energy Distribution (PED) analysis is often used to characterize the normal modes and their couplings, providing a precise description of each vibrational motion. researchgate.net Studies on similar molecules like 2-amino-5-chloropyridine (B124133) show excellent agreement between the scaled theoretical wavenumbers and the experimental values, confirming the validity of this approach. nih.govcore.ac.uk

Table 2: Illustrative Vibrational Wavenumbers and Assignments for 2-Amino-5-iodopyridine Based on data from studies on 2-amino-halopyridines. core.ac.uksigmaaldrich.com

| Assignment | DFT Calculated (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| NH₂ Asymmetric Stretch | ~3500 | ~3495 | ~3498 |

| NH₂ Symmetric Stretch | ~3380 | ~3375 | ~3377 |

| C-H Stretch (ring) | ~3100 | ~3095 | ~3099 |

| NH₂ Scissoring | ~1625 | ~1626 | ~1620 |

| Pyridine Ring Stretching | ~1580 | ~1578 | ~1582 |

| C-N Stretch (amino) | ~1370 | ~1370 | ~1368 |

| C-I Stretch | ~550 | ~552 | ~555 |

The electronic properties of 2-Amino-5-iodopyridine are crucial for understanding its reactivity. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—play a key role in this analysis. psgcas.ac.in

HOMO represents the ability to donate an electron.

LUMO represents the ability to accept an electron.

The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. amazonaws.com A smaller energy gap suggests higher polarizability and greater chemical reactivity. researchgate.net For 2-Amino-5-iodopyridine, the electron-withdrawing effect of the iodine atom can influence the LUMO energy, impacting its reactivity in processes like cross-coupling reactions.

The Molecular Electrostatic Potential (MEP) map is another important tool that visualizes the electron density distribution around the molecule. bohrium.com It helps identify the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, predicting how the molecule will interact with other reagents. psgcas.ac.in In aminopyridines, the nitrogen atom of the amino group and the pyridine ring nitrogen are typically regions of negative potential, indicating they are susceptible to electrophilic attack.

Table 3: Frontier Molecular Orbital (FMO) Properties (Illustrative)

| Property | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical reactivity and kinetic stability amazonaws.com |

Natural Bond Orbital (NBO) analysis provides detailed insight into the bonding and electronic structure of a molecule beyond the simple Lewis structure model. uni-muenchen.de This analysis examines intramolecular charge transfer, electron delocalization, and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. tandfonline.combohrium.com

Molecular Docking Simulations

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (a ligand, such as 2-Amino-5-iodopyridine or its derivatives) when bound to a second molecule (a receptor, typically a protein or enzyme). mdpi.com This method is fundamental in drug discovery and medicinal chemistry to understand the potential biological activity of a compound. nih.gov

Docking studies on related iodopyridine analogs have been performed to investigate their binding affinity and interaction with the active sites of biological targets, such as the reverse transcriptase enzyme in HIV. benthamdirect.com The simulations calculate a binding energy score and reveal key interactions, like hydrogen bonds and π-π stacking, between the ligand and specific amino acid residues in the protein's active site. benthamdirect.com These insights are crucial for designing more potent and selective inhibitors.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for the rational design of new therapeutic agents. vulcanchem.com SAR involves systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. nih.gov

2-Amino-5-iodopyridine and its analogs serve as important scaffolds in SAR studies. For instance, it can be used as a starting material in Suzuki coupling reactions to synthesize a library of 3,5-diaryl-2-aminopyridine derivatives. acs.orgnih.gov By varying the substituents on the pyridine ring, researchers can probe the structural requirements for potent and selective inhibition of specific biological targets, such as the ALK2 kinase. acs.org These studies provide a clear pharmacophore model, elucidating which functional groups and structural features are critical for binding affinity and efficacy. nih.govacs.org

Analytical Methodologies for 2 Amino 5 Iodopyridine Characterization

Spectroscopic Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 2-amino-5-iodopyridine.

Key vibrational modes for 2-amino-5-iodopyridine include the N-H stretching vibrations of the amino group, which are typically observed in the high-wavenumber region of the spectrum. For related 2-aminopyridine (B139424) derivatives, asymmetric and symmetric NH2 stretching vibrations are assigned in the ranges of 3562-3470 cm⁻¹ and 3455-3300 cm⁻¹, respectively. scispace.comcore.ac.uk The scissoring, wagging, and twisting modes of the amino group appear at lower wavenumbers. core.ac.uk

The C-N stretching vibration in aromatic amines is a significant feature. For 2-amino-5-iodopyridine, the C–N stretching absorption has been noted in the region of 1381 cm⁻¹. ahievran.edu.tr The pyridine (B92270) ring vibrations, including C-H stretching, C=C and C=N stretching, and various in-plane and out-of-plane bending modes, are also characteristic. The presence of the iodine atom influences the vibrational frequencies, particularly those associated with the C-I bond, which are expected at low wavenumbers.

A summary of typical vibrational bands for aminopyridine derivatives is presented below.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Asymmetric Stretching | 3562 - 3470 |

| N-H Symmetric Stretching | 3455 - 3300 |

| C-N Stretching | ~1381 |

| -NH₂ Scissoring | ~1620 - 1641 |

Note: The data is based on related aminopyridine derivatives and specific values for 2-amino-5-iodopyridine may vary.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-amino-5-iodopyridine, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR: The proton NMR spectrum of 2-amino-5-iodopyridine displays characteristic signals for the aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts and coupling patterns of the ring protons are influenced by the electronic effects of both the amino and iodo substituents. Typically, the proton at position 6 (adjacent to the nitrogen) appears at the lowest field, followed by the proton at position 4, and then the proton at position 3. The amino group protons usually appear as a broad singlet. For a related compound, 2-amino-5-bromopyridine (B118841), the ¹H NMR signals in DMSO-d₆ were observed at δ 8.10 (d, 1H), 7.49 (t, 1H), 6.41 (d, 1H), and 4.58 (s, 2H, NH₂). ijssst.info

¹³C NMR: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbon atom attached to the iodine (C5) is significantly affected by the heavy atom effect. The chemical shifts of the other ring carbons are influenced by the electron-donating amino group and the electronegative ring nitrogen. PubChem provides reference spectra for 2-amino-5-iodopyridine. nih.gov

A representative table of expected chemical shifts is provided below.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H3 | ~6.4-6.6 | ~110-115 |

| H4 | ~7.5-7.8 | ~140-145 |

| H6 | ~8.0-8.3 | ~150-155 |

| NH₂ | ~4.5-5.5 (broad) | - |

| C2 | - | ~158-162 |

| C3 | - | ~110-115 |

| C4 | - | ~140-145 |

| C5 | - | ~80-85 |

| C6 | - | ~150-155 |

Note: These are approximate ranges and can vary based on the solvent and experimental conditions.

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of 2-amino-5-iodopyridine. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 220, corresponding to the molecular formula C₅H₅IN₂. nih.gov Fragmentation would likely involve the loss of iodine, the amino group, and cleavage of the pyridine ring. The isotopic pattern of iodine (¹²⁷I is 100% abundant) simplifies the interpretation of the molecular ion region. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

The electronic absorption (UV-Vis) and emission (fluorescence) spectra of 2-amino-5-iodopyridine are determined by the electronic transitions within the pyridine ring, which are influenced by the amino and iodo substituents. While specific studies on the fluorescence of 2-amino-5-iodopyridine are not prevalent, the photophysical properties of related 2-aminopyridine derivatives have been investigated. sciforum.net

2-Aminopyridine itself exhibits absorption in the UV range, and its fluorescence properties can be measured. edinst.com The introduction of an iodine atom at the 5-position is expected to cause a bathochromic (red) shift in the absorption and emission maxima due to the heavy atom effect and its influence on the electronic structure. The fluorescence quantum yield might also be affected. Studies on other 2-aminopyridine derivatives have shown that their fluorescence can be sensitive to solvent polarity. sciforum.net

Chromatographic Methods (e.g., Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are essential for assessing the purity of 2-amino-5-iodopyridine and for monitoring the progress of its synthesis.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of 2-amino-5-iodopyridine. ijssst.info Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water is a common setup. ijssst.info Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance, such as 245 nm. ijssst.info This method allows for the separation of 2-amino-5-iodopyridine from starting materials, by-products, and other impurities, enabling accurate purity determination.

Gas Chromatography (GC): Gas chromatography is another technique that can be used for the purity analysis of 2-amino-5-iodopyridine, provided the compound is sufficiently volatile and thermally stable. Purity specifications for commercially available 2-amino-5-iodopyridine often include a minimum purity level as determined by GC.

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional molecular structure of 2-amino-5-iodopyridine in the solid state. Several crystallographic studies have been conducted on salts and coordination complexes of 2-amino-5-iodopyridine. tandfonline.comiucr.orgclarku.edu